Epicocconone (CAS 371163-96-1) is a naturally derived, cell-permeable polyketide fluorophore widely procured for high-sensitivity protein detection and live-cell imaging. Unlike conventional dyes, it is non-fluorescent in its unconjugated state but exhibits a massive quantum yield increase and a long Stokes shift (~100 nm) upon reversibly binding to primary amines (lysine residues) to form an enamine [1]. For procurement and assay design, its primary value lies in combining the ultra-high sensitivity required for trace protein detection with a heavy-metal-free structure, making it a highly processable, environmentally favorable, and mass-spectrometry-compatible alternative to traditional benchmark stains [2].
Buyers frequently attempt to substitute Epicocconone with legacy stains like Silver Stain, Coomassie Brilliant Blue, or the ruthenium-based SYPRO Ruby, but these fail in modern high-throughput workflows. Silver staining provides high sensitivity but relies on formaldehyde or glutaraldehyde, which permanently cross-links lysine residues and severely impairs downstream mass spectrometry (MS) sequence coverage . Coomassie is MS-compatible but lacks the sensitivity required for low-abundance proteomics [1]. While SYPRO Ruby matches Epicocconone's general application profile, it is a ruthenium-based heavy metal complex that requires costly specialized hazardous waste disposal, exhibits higher background noise, and typically demands overnight incubation compared to Epicocconone’s rapid 1-to-3.5-hour workflow [2].
In direct quantitative comparisons for 1-D and 2-D gel electrophoresis, Epicocconone demonstrates significantly higher sensitivity than the industry-standard SYPRO Ruby. Densitometric analysis of dilution series reveals that Epicocconone is generally 2- to 4-fold more sensitive than SYPRO Ruby across a broad range of proteins, and up to 8-fold more sensitive for specific targets such as albumin [1]. This allows for the reliable detection of low-abundance proteins down to the 2 ng/band or low-picogram range without the background speckling often associated with heavy-metal stains[2].
| Evidence Dimension | Limit of Detection (LOD) / Fluorescence Sensitivity |
| Target Compound Data | Epicocconone: 2x to 8x higher sensitivity; LOD down to low-picogram/2 ng per band. |
| Comparator Or Baseline | SYPRO Ruby: Baseline sensitivity (1x); requires higher protein loads for equivalent signal. |
| Quantified Difference | 2- to 8-fold increase in sensitivity for Epicocconone over SYPRO Ruby. |
| Conditions | 1-D and 2-D SDS-PAGE gel electrophoresis, dilution series quantification. |
Allows core facilities to detect trace biomarkers in precious samples while using significantly less starting material.
A critical procurement bottleneck in proteomics is the incompatibility of high-sensitivity stains with mass spectrometry. Silver staining achieves high sensitivity but utilizes formaldehyde, which covalently cross-links proteins and fundamentally disrupts tryptic digestion and MS sequence coverage. Epicocconone matches or exceeds silver stain sensitivity but operates via a completely different mechanism: it forms a reversible enamine with primary amines. This non-crosslinking interaction is 100% compatible with downstream matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and Edman sequencing, requiring no harsh chemical destaining steps [1].
| Evidence Dimension | MS Compatibility / Protein Modification |
| Target Compound Data | Epicocconone: Reversible enamine formation; fully compatible with MALDI-TOF MS without destaining. |
| Comparator Or Baseline | Silver Stain: Irreversible covalent cross-linking via formaldehyde; highly incompatible with MS. |
| Quantified Difference | Epicocconone eliminates the signal loss and sequence coverage reduction caused by formaldehyde cross-linking in silver stains. |
| Conditions | In-gel tryptic digestion followed by MALDI-TOF mass spectrometry or peptide mass fingerprinting. |
Eliminates the need to run parallel gels (one for visualization, one for MS), halving reagent costs and saving extensive labor in proteomics workflows.
For industrial and high-throughput laboratories, workflow speed and waste management are major procurement drivers. SYPRO Ruby, the closest performance comparator, is a ruthenium-based complex that requires overnight staining for optimal sensitivity and generates heavy-metal waste that mandates expensive, specialized disposal protocols[1]. In contrast, Epicocconone is a heavy-metal-free polyketide. Its staining protocol can be completed in as little as 1 to 3.5 hours, and because it lacks heavy metals, its disposal is significantly cheaper and environmentally favorable [2].
| Evidence Dimension | Staining Time and Waste Toxicity |
| Target Compound Data | Epicocconone: 1 to 3.5 hours staining time; zero heavy metals (polyketide). |
| Comparator Or Baseline | SYPRO Ruby: Overnight staining time; contains toxic ruthenium. |
| Quantified Difference | Up to 80% reduction in staining time and complete elimination of heavy metal disposal requirements. |
| Conditions | Standard laboratory SDS-PAGE staining and waste disposal workflows. |
Drastically reduces turnaround time for gel analysis while cutting hazardous waste disposal overhead for large-scale facilities.
Traditional Western blot normalization relies on immunodetection of housekeeping proteins (HKPs) like GAPDH or β-tubulin, which are notorious for rapid signal saturation and biological variance. Epicocconone-based Total Protein Staining (E-ToPS) provides a highly superior alternative. In direct evaluations, E-ToPS demonstrated lower technical and biological variance than GAPDH and β-tubulin immunostaining, accurately quantifying minute protein amounts (≤ 1 μg) across a much wider dynamic range without the rapid saturation observed for HKPs [1]. Furthermore, E-ToPS does not interfere with subsequent immunodetection steps[2].
| Evidence Dimension | Quantitative Variance and Linear/Logarithmic Range |
| Target Compound Data | Epicocconone (E-ToPS): Reliable quantification at ≤ 1 μg total protein; wide dynamic range without rapid saturation. |
| Comparator Or Baseline | HKP Immunodetection (GAPDH/β-tubulin): High variance; rapid signal saturation at standard loading amounts. |
| Quantified Difference | E-ToPS outperforms HKPs in both biological and technical variance, providing accurate arithmetic normalization where HKPs fail. |
| Conditions | Western blot loading control normalization prior to target immunodetection. |
Allows researchers to replace expensive, unreliable housekeeping antibodies with a single, highly accurate total protein stain, ensuring reproducible publication-quality data.
Directly leveraging the 2- to 8-fold sensitivity increase and 100% MS compatibility, Epicocconone is the optimal procurement choice for 2D-PAGE workflows. It replaces both Coomassie (which lacks sensitivity) and Silver Stain (which ruins MS data), allowing core facilities to run a single gel for both ultra-sensitive visualization and downstream MALDI-TOF analysis[1].
Based on its superior dynamic range and lower variance compared to GAPDH/β-tubulin, Epicocconone is ideal for pharmaceutical and diagnostic labs requiring rigorous, reproducible Western blot quantification. Procuring Epicocconone for Total Protein Staining (E-ToPS) eliminates the recurring costs and saturation artifacts of housekeeping antibodies [2].
For industrial labs looking to optimize turnaround times and reduce hazardous waste overhead, Epicocconone’s heavy-metal-free polyketide structure and 1.5-hour staining protocol make it a direct, superior substitute for ruthenium-based SYPRO Ruby, cutting both time-to-result and specialized disposal costs [1].
Because Epicocconone exhibits a massive ~100 nm Stokes shift and only fluoresces upon binding to proteins, it is highly valuable for live-cell imaging. It can be excited by standard 488 nm or 532 nm lasers but emits in the red/orange spectrum (~610 nm), allowing seamless multiplexing with common green fluorophores (like FITC or GFP) without signal bleed-through or the need for wash steps [1].